molecular formula C16H20IN3 B13593044 N,N'-dibenzyl-N''-methylguanidinehydroiodide

N,N'-dibenzyl-N''-methylguanidinehydroiodide

Cat. No.: B13593044
M. Wt: 381.25 g/mol
InChI Key: XVSVJCKBFBSIFW-UHFFFAOYSA-N
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Description

N,N’-dibenzyl-N’'-methylguanidinehydroiodide is a chemical compound that belongs to the class of guanidines It is characterized by the presence of two benzyl groups and one methyl group attached to the guanidine core, with hydroiodide as the counter ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzyl-N’‘-methylguanidinehydroiodide typically involves the reaction of N,N’-dibenzylguanidine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then isolated by precipitation or crystallization.

Industrial Production Methods

In an industrial setting, the production of N,N’-dibenzyl-N’'-methylguanidinehydroiodide may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzyl-N’'-methylguanidinehydroiodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.

Major Products Formed

    Oxidation: N,N’-dibenzyl-N’'-methylguanidine N-oxide.

    Reduction: N,N’-dibenzyl-N’'-methylamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N,N’-dibenzyl-N’'-methylguanidinehydroiodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N’-dibenzyl-N’'-methylguanidinehydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzylguanidine: Similar structure but lacks the methyl group.

    N,N-dimethylguanidine: Contains two methyl groups instead of benzyl groups.

    N,N’-dibenzyl-N’'-methylguanidine: Similar structure but without the hydroiodide counter ion.

Uniqueness

N,N’-dibenzyl-N’'-methylguanidinehydroiodide is unique due to the presence of both benzyl and methyl groups, which confer specific chemical properties and reactivity. The hydroiodide counter ion also influences its solubility and stability, making it distinct from other guanidine derivatives.

Properties

Molecular Formula

C16H20IN3

Molecular Weight

381.25 g/mol

IUPAC Name

1,3-dibenzyl-2-methylguanidine;hydroiodide

InChI

InChI=1S/C16H19N3.HI/c1-17-16(18-12-14-8-4-2-5-9-14)19-13-15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3,(H2,17,18,19);1H

InChI Key

XVSVJCKBFBSIFW-UHFFFAOYSA-N

Canonical SMILES

CN=C(NCC1=CC=CC=C1)NCC2=CC=CC=C2.I

Origin of Product

United States

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